molecular formula C20H23N5O3 B5594985 4-{2-[4-(2-furylmethyl)-1-piperazinyl]-2-oxoethyl}-5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

4-{2-[4-(2-furylmethyl)-1-piperazinyl]-2-oxoethyl}-5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B5594985
M. Wt: 381.4 g/mol
InChI Key: GXQKXEXFGPLYCD-UHFFFAOYSA-N
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Description

4-{2-[4-(2-furylmethyl)-1-piperazinyl]-2-oxoethyl}-5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.18008961 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives with antimicrobial activities. For instance, Bektaş et al. (2010) synthesized various 1,2,4-triazol-3-one derivatives, including structures that may resemble or relate to the query compound, showing good or moderate activities against test microorganisms. These derivatives were created by reacting ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial properties (Bektaş et al., 2010).

Pharmacological Evaluation

Another study focused on the design, synthesis, and pharmacological evaluation of derivatives for potential antidepressant and antianxiety activities. Kumar et al. (2017) synthesized a series of compounds, starting from 2-acetylfuran, which were evaluated for their antidepressant and antianxiety properties in mice, showcasing the diverse potential uses of such chemical structures in therapeutic applications (Kumar et al., 2017).

Solubility and Partitioning

The solubility thermodynamics and partitioning processes of novel antifungal compounds, including 1,2,4-triazole class derivatives, have been thoroughly investigated to understand their pharmacologically relevant physicochemical properties. Volkova et al. (2020) studied a compound's solubility in various solvents and its distribution behavior, crucial for its bioavailability and therapeutic efficacy (Volkova et al., 2020).

Antibacterial Activity of Oxazolidinones

Phillips et al. (2009) synthesized a series of oxazolidinones with modifications that included triazole moieties and evaluated their antibacterial activity. These compounds showed strong to moderate antibacterial activity against both susceptible and resistant Gram-positive bacteria, highlighting the potential of triazole derivatives in combating bacterial infections (Phillips et al., 2009).

Properties

IUPAC Name

4-[2-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-2-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-16-21-25(17-6-3-2-4-7-17)20(27)24(16)15-19(26)23-11-9-22(10-12-23)14-18-8-5-13-28-18/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQKXEXFGPLYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC(=O)N2CCN(CC2)CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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